molecular formula C20H22N2O2 B11176832 1-(2-methylphenyl)-5-oxo-N-(1-phenylethyl)pyrrolidine-3-carboxamide

1-(2-methylphenyl)-5-oxo-N-(1-phenylethyl)pyrrolidine-3-carboxamide

Cat. No.: B11176832
M. Wt: 322.4 g/mol
InChI Key: ZMUYTMNDRRUCKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-methylphenyl)-5-oxo-N-(1-phenylethyl)pyrrolidine-3-carboxamide is a synthetic compound that belongs to the class of pyrrolidine derivatives

Preparation Methods

The synthesis of 1-(2-methylphenyl)-5-oxo-N-(1-phenylethyl)pyrrolidine-3-carboxamide typically involves multiple steps. One common synthetic route starts with the reaction of 2-methylbenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then subjected to cyclization under acidic conditions to yield the pyrrolidine ring.

Chemical Reactions Analysis

1-(2-methylphenyl)-5-oxo-N-(1-phenylethyl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2-methylphenyl)-5-oxo-N-(1-phenylethyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-(2-methylphenyl)-5-oxo-N-(1-phenylethyl)pyrrolidine-3-carboxamide can be compared with other pyrrolidine derivatives such as:

These comparisons highlight the unique features of this compound, such as its specific substituents and their effects on the compound’s properties and applications.

Properties

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

IUPAC Name

1-(2-methylphenyl)-5-oxo-N-(1-phenylethyl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C20H22N2O2/c1-14-8-6-7-11-18(14)22-13-17(12-19(22)23)20(24)21-15(2)16-9-4-3-5-10-16/h3-11,15,17H,12-13H2,1-2H3,(H,21,24)

InChI Key

ZMUYTMNDRRUCKD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CC(CC2=O)C(=O)NC(C)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.